2-(2-furyl)-7-[(4-vinylbenzyl)thio]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Overview
Description
2-(2-furyl)-7-[(4-vinylbenzyl)thio]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a heterocyclic compound that features a unique combination of furan, vinylbenzyl, and pyrazolo[1,5-d][1,2,4]triazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-furyl)-7-[(4-vinylbenzyl)thio]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one typically involves the condensation of 5,6-diaminoquinoline and 5-amino-6-methylaminoquinoline with furfural, furylacrolein, and their derivatives . The reaction conditions often include the use of hydrochlorides of imino esters of furancarboxylic and furylacrylic acids .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-furyl)-7-[(4-vinylbenzyl)thio]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The compound can be reduced, particularly at the vinylbenzyl moiety.
Substitution: Halogenation and nitration reactions can occur at the furan and pyrazolo rings.
Common Reagents and Conditions
Oxidation: Reagents such as nitric acid and acetic anhydride are used.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Major Products
Oxidation: Leads to the formation of nitro derivatives.
Reduction: Produces reduced forms of the vinylbenzyl moiety.
Substitution: Results in halogenated or nitrated derivatives.
Scientific Research Applications
2-(2-furyl)-7-[(4-vinylbenzyl)thio]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers.
Mechanism of Action
The mechanism of action of 2-(2-furyl)-7-[(4-vinylbenzyl)thio]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one involves its interaction with molecular targets, such as enzymes or receptors, through its heterocyclic structure. The furan and pyrazolo rings can participate in various binding interactions, influencing biological pathways and exerting specific effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-furyl)- and 2-[β-(2-furyl)vinyl]imidazo[4,5-f]quinolines: These compounds share the furan and vinyl moieties but differ in their core structures.
2-(2-furyl)vinylthiazole derivatives: Similar in having the furan and vinyl groups but with a thiazole core.
Uniqueness
2-(2-furyl)-7-[(4-vinylbenzyl)thio]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is unique due to its combination of furan, vinylbenzyl, and pyrazolo[1,5-d][1,2,4]triazinone moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
7-[(4-ethenylphenyl)methylsulfanyl]-2-(furan-2-yl)-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c1-2-12-5-7-13(8-6-12)11-25-18-20-19-17(23)15-10-14(21-22(15)18)16-4-3-9-24-16/h2-10H,1,11H2,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSIIEBTCMURDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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